tert-Butyl (S)-2-(formamidomethyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (S)-2-(formamidomethyl)pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, a formamidomethyl group, and a pyrrolidine ring
Preparation Methods
The synthesis of tert-Butyl (S)-2-(formamidomethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Formamidomethyl Group:
Addition of the tert-Butyl Group: The tert-butyl group is introduced through a tert-butylation reaction, often using tert-butyl chloride and a suitable base.
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .
Chemical Reactions Analysis
tert-Butyl (S)-2-(formamidomethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formamidomethyl group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include catalysts like manganese-oxo species for oxidation and bases for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (S)-2-(formamidomethyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-2-(formamidomethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The formamidomethyl group can form hydrogen bonds with active site residues, while the tert-butyl group provides steric hindrance, influencing the binding affinity and specificity. The pyrrolidine ring can interact with hydrophobic pockets, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
tert-Butyl (S)-2-(formamidomethyl)pyrrolidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl (S)-2-(aminomethyl)pyrrolidine-1-carboxylate: This compound has an aminomethyl group instead of a formamidomethyl group, which affects its reactivity and binding properties.
tert-Butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate: The presence of a hydroxymethyl group introduces different hydrogen bonding capabilities and reactivity.
tert-Butyl (S)-2-(methyl)pyrrolidine-1-carboxylate: This compound lacks the formyl group, resulting in different chemical and biological properties.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of the tert-butyl pyrrolidine scaffold.
Properties
Molecular Formula |
C11H20N2O3 |
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Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(formamidomethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-4-5-9(13)7-12-8-14/h8-9H,4-7H2,1-3H3,(H,12,14)/t9-/m0/s1 |
InChI Key |
JXMNLOJYGIKZEM-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CNC=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CNC=O |
Origin of Product |
United States |
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